molecular formula C12H9BrClNO2S B1605791 N-(4-bromophenyl)-4-chlorobenzenesulfonamide CAS No. 5133-88-0

N-(4-bromophenyl)-4-chlorobenzenesulfonamide

Cat. No. B1605791
CAS RN: 5133-88-0
M. Wt: 346.63 g/mol
InChI Key: MHCWIXMBTKALBR-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-4-chlorobenzenesulfonamide” is a chemical compound . It is related to a class of compounds that have been studied for their pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of appropriate amines with methacryloyl chloride . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectroanalytical data such as NMR and IR .


Chemical Reactions Analysis

The Suzuki–Miyaura reaction, which involves the cross-coupling of organoboron compounds with organic halides, is one of the reactions that similar compounds can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Biological Screening and Enzyme Inhibition

  • Research has shown that derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide exhibit biological potential, including moderate to good activity against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).
  • A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were evaluated for their inhibitory potential on acetylcholinesterase (AChE) and α-glucosidase, showing significant inhibition, which was also supported by in silico studies (N. Riaz, 2020).

Analytical Applications

  • Certain sulfonyl haloamines, including N-bromo-p-toluenesulfonamide, have been employed as analytical reagents for estimating substances like indigocarmine in solution, demonstrating efficacy in various media (D. Mahadevappa et al., 1981).

Structural Studies and Synthesis

  • Studies on N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, including N-[(2-trimethylsilyloxy)phenyl]-4-chlorobenzenesulfonamide, have provided insights into their structures through X-ray single-crystal analysis and DFT calculations, offering valuable information for further chemical applications (A. Y. Nikonov et al., 2019).
  • Nickel-catalyzed cross-coupling reactions involving aryl and alkyl halides, including N-(4-bromophenyl)-4-methylbenzenesulfonamide, have been explored for creating novel compounds, highlighting advancements in organic synthesis methods (Daniel A. Everson et al., 2014).

Safety And Hazards

Safety data sheets suggest that similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation . They should be handled with appropriate personal protective equipment and stored in a well-ventilated place .

Future Directions

Research on similar compounds has focused on their potential as antimicrobial and antiproliferative agents . Future research may continue to explore these properties and potentially develop these compounds as drugs .

properties

IUPAC Name

N-(4-bromophenyl)-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCWIXMBTKALBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344647
Record name N-(4-bromophenyl)-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-4-chlorobenzenesulfonamide

CAS RN

5133-88-0
Record name N-(4-bromophenyl)-4-chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nasrollahzadeh, A Rostami-Vartooni… - Journal of Molecular …, 2014 - Elsevier
This paper reports on the synthesis and use of nanopolymer supported copper (II) complex, as separable catalysts for N-arylation of sulfonamides with arylboronic acids in water. This …
Number of citations: 54 www.sciencedirect.com

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